molecular formula C24H20N4O2S B4118131 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide

2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide

Cat. No. B4118131
M. Wt: 428.5 g/mol
InChI Key: ZMASJEBVWACVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide, also known as DPA-714, is a small molecule that has been extensively studied for its potential in the treatment of various neurological disorders. It is a member of the family of translocator protein (TSPO) ligands, which are known to have anti-inflammatory and neuroprotective properties.

Scientific Research Applications

2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide has been studied extensively for its potential in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to have anti-inflammatory and neuroprotective properties, which make it a promising candidate for these conditions. In addition, 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide has been used as a radioligand for imaging TSPO in vivo, which can provide valuable information about neuroinflammation and neurodegeneration.

Mechanism of Action

2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide binds to the TSPO, which is a mitochondrial protein that is involved in the regulation of cholesterol transport and steroid synthesis. TSPO is also upregulated in response to neuroinflammation and neurodegeneration, making it a potential target for the treatment of neurological disorders. The binding of 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide to TSPO can modulate the activity of various signaling pathways, including the MAPK/ERK pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide has been shown to have anti-inflammatory and neuroprotective effects in various in vitro and in vivo models of neurological disorders. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and inhibit the activation of microglia and astrocytes, which are involved in neuroinflammation. In addition, 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide can protect neurons from oxidative stress and apoptosis, which are common features of neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide is its specificity for TSPO, which makes it a valuable tool for studying the role of TSPO in neuroinflammation and neurodegeneration. In addition, 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide has been shown to have low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide is its relatively low affinity for TSPO compared to other TSPO ligands, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide, including the development of more potent and selective TSPO ligands, the exploration of its potential in combination with other drugs for the treatment of neurological disorders, and the investigation of its effects on other signaling pathways involved in neuroinflammation and neurodegeneration. In addition, 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide has potential applications in the field of neuroimaging, where it can be used to study the progression of neurodegenerative diseases and evaluate the efficacy of therapeutic interventions.

properties

IUPAC Name

2-(6-amino-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N,N-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S/c25-21-16-22(29)26-24(28(21)20-14-8-3-9-15-20)31-17-23(30)27(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-16H,17,25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMASJEBVWACVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=O)N=C2SCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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